Cdk7-IN-17
CAS No.:
Cat. No.: VC20245675
Molecular Formula: C24H26F3N6OP
Molecular Weight: 502.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H26F3N6OP |
|---|---|
| Molecular Weight | 502.5 g/mol |
| IUPAC Name | 3-[2-[[(3aS,6aR)-5-amino-1,2,3,3a,4,5,6,6a-octahydropentalen-2-yl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-7-dimethylphosphoryl-1H-indole-6-carbonitrile |
| Standard InChI | InChI=1S/C24H26F3N6OP/c1-35(2,34)22-12(9-28)3-4-17-18(10-30-21(17)22)20-19(24(25,26)27)11-31-23(33-20)32-16-7-13-5-15(29)6-14(13)8-16/h3-4,10-11,13-16,30H,5-8,29H2,1-2H3,(H,31,32,33)/t13-,14+,15?,16? |
| Standard InChI Key | DETYPENTJDFBFF-PJPHBNEVSA-N |
| Isomeric SMILES | CP(=O)(C)C1=C(C=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)NC4C[C@H]5CC(C[C@H]5C4)N)C#N |
| Canonical SMILES | CP(=O)(C)C1=C(C=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)NC4CC5CC(CC5C4)N)C#N |
Introduction
Chemical and Pharmacological Profile of CDK7-IN-17
Structural Characteristics
CDK7-IN-17 features a pyrimidine backbone substituted with a trifluoromethyl group and a phosphine oxide moiety (Table 1). The phosphine oxide acts as an atypical hydrogen bond acceptor, enhancing binding affinity and metabolic stability—a design strategy shared with clinical-stage CDK7 inhibitors like SY-5609 . Its structure enables selective interaction with CDK7’s ATP-binding pocket, leveraging salt bridges with conserved residues such as Asp97 to achieve specificity .
Table 1: Chemical Specifications of CDK7-IN-17
| Property | Value |
|---|---|
| CAS Number | 2765676-60-4 |
| Molecular Formula | |
| Molecular Weight | 502.47 g/mol |
| Target | CDK7 |
| Research Applications | Oncology, Transcription Dysregulation |
Mechanism of Action
CDK7-IN-17 inhibits CDK7 via non-covalent, ATP-competitive binding, disrupting both CAK and TFIIH functions. Preclinical models suggest that CDK7 inhibition dephosphorylates CDK2 (at Thr160) and RNA Pol II (at Ser5), leading to cell cycle arrest (G2/M phase) and downregulation of oncogenes like c-Myc and MCL1 . In breast cancer cells, analogous inhibitors induce apoptosis at nanomolar concentrations, with IC values below 10 nM . While exact potency metrics for CDK7-IN-17 are undisclosed, its classification as a "potent" inhibitor implies submicromolar activity .
Preclinical Research and Comparative Analysis
Future Directions
Prospective studies should prioritize:
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In Vivo Efficacy Testing: Establishing CDK7-IN-17’s activity in xenograft models of CDK7-high cancers.
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Combination Strategies: Pairing with PARP inhibitors (for BRCA-mutated cancers) or immunotherapies.
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Structural Refinement: Modifying the trifluoromethyl group to improve solubility and blood-brain barrier penetration.
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